2-(3-Chloro-4-methoxyphenyl)-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-methoxyphenyl)-1,3-thiazolidine is an organic compound that belongs to the thiazolidine class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a 3-chloro-4-methoxyphenyl group attached to the thiazolidine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with cysteamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The mixture is refluxed for several hours, leading to the formation of the thiazolidine ring through a cyclization reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methoxyphenyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various thiazolidine derivatives.
Substitution: Phenyl derivatives with different substituents replacing the chloro group.
Scientific Research Applications
2-(3-Chloro-4-methoxyphenyl)-1,3-thiazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiazolidine ring and the 3-chloro-4-methoxyphenyl group allows the compound to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 3-Chloro-4-methoxyacetophenone
- (3-Chloro-4-methoxyphenyl)(hydroxy)acetic acid
Uniqueness
2-(3-Chloro-4-methoxyphenyl)-1,3-thiazolidine is unique due to the presence of the thiazolidine ring, which imparts specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of structural features that can be leveraged in various applications, making it a valuable compound in scientific research.
Properties
CAS No. |
921611-35-0 |
---|---|
Molecular Formula |
C10H12ClNOS |
Molecular Weight |
229.73 g/mol |
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C10H12ClNOS/c1-13-9-3-2-7(6-8(9)11)10-12-4-5-14-10/h2-3,6,10,12H,4-5H2,1H3 |
InChI Key |
ODPQKOBDLXSCOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NCCS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.